Tert-butyl 4-aminoazepane-1-carboxylate

Description

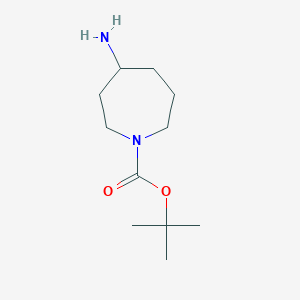

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-aminoazepane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-4-5-9(12)6-8-13/h9H,4-8,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCOKHOLOSGJEGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50596741 | |

| Record name | tert-Butyl 4-aminoazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196613-57-7 | |

| Record name | tert-Butyl 4-aminoazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl 4-aminoazepane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Tert-butyl 4-aminoazepane-1-carboxylate" fundamental properties

An In-depth Technical Guide to tert-Butyl 4-aminoazepane-1-carboxylate

Introduction

This compound is a versatile heterocyclic building block of significant interest to researchers, medicinal chemists, and drug development professionals. As a derivative of azepane, a seven-membered nitrogen-containing heterocycle, this compound provides a flexible and three-dimensional scaffold that is increasingly utilized in the design of novel therapeutic agents.[1] The presence of a primary amine allows for a wide array of subsequent chemical modifications, while the tert-butyloxycarbonyl (Boc) protecting group ensures stability and enables selective reactivity. This guide details the fundamental properties, synthesis, and key applications of this important chemical intermediate.

Core Properties

The fundamental chemical and physical properties of this compound are summarized below. These identifiers and values are crucial for substance identification, experimental design, and safety assessments.

Chemical Identity

| Identifier | Value |

| IUPAC Name | This compound[2] |

| CAS Number | 196613-57-7[2][3] |

| Molecular Formula | C₁₁H₂₂N₂O₂[3] |

| Molecular Weight | 214.31 g/mol [3] |

| InChI Key | YCOKHOLOSGJEGL-UHFFFAOYSA-N[2][3] |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(CC1)N[2] |

| Synonyms | 1-Boc-4-aminoazepane, 4-Amino-1-Boc-hexahydro-1H-azepine, tert-butyl 4-amino-1-azepanecarboxylate[2][3] |

Physicochemical Data

| Property | Value |

| Physical Form | White powder to colorless/yellow liquid[3] |

| Boiling Point | 296 °C at 760 mmHg[3] |

| Flash Point | 133 °C[3] |

| Purity | Typically ≥95%[3] |

| Storage Conditions | 2-8 °C, protect from light, store under inert atmosphere[3] |

Experimental Protocols

The following sections outline plausible methodologies for the synthesis, purification, and characterization of this compound. The synthesis is presented as a two-step process starting from a piperidine derivative.

Synthesis

The most logical synthetic route involves the preparation of the ketone intermediate, tert-butyl 4-oxoazepane-1-carboxylate, followed by reductive amination to yield the target primary amine.

Step 1: Synthesis of tert-Butyl 4-oxoazepane-1-carboxylate via Ring Expansion

This procedure is based on the reported large-scale industrial synthesis of the ketone intermediate, which involves the expansion of a six-membered ring to a seven-membered ring.[4]

-

Objective: To synthesize tert-butyl 4-oxoazepane-1-carboxylate from tert-butyl piperidin-4-one-1-carboxylate.[4]

-

Reagents & Equipment: tert-butyl piperidin-4-one-1-carboxylate, ethyl diazoacetate, a suitable Lewis acid catalyst, reaction vessel equipped for low-temperature control, magnetic stirrer, and standard laboratory glassware.

-

Methodology:

-

Dissolve tert-butyl piperidin-4-one-1-carboxylate in an appropriate anhydrous solvent (e.g., dichloromethane) in the reaction vessel and cool to a low temperature (e.g., -78 °C).

-

Slowly add the Lewis acid catalyst to the solution.

-

Add ethyl diazoacetate dropwise to the cooled solution. The reaction is highly exothermic and gas evolution (N₂) will occur. Maintain strict temperature control.

-

Allow the reaction to stir at low temperature for several hours until analysis (e.g., by TLC or LC-MS) indicates the consumption of the starting material.

-

Quench the reaction carefully with a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate).

-

Allow the mixture to warm to room temperature, separate the organic layer, and extract the aqueous layer with the solvent.

-

Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, tert-butyl 4-oxoazepane-1-carboxylate. This intermediate may be purified or used directly in the next step.[4]

-

Step 2: Reductive Amination to Yield this compound

This protocol converts the ketone intermediate into the target primary amine.

-

Objective: To convert the C4-keto group to an amino group.

-

Reagents & Equipment: tert-butyl 4-oxoazepane-1-carboxylate, an ammonia source (e.g., ammonium acetate or ammonia in methanol), a reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride), methanol or other suitable solvent, reaction flask, magnetic stirrer.

-

Methodology:

-

Dissolve tert-butyl 4-oxoazepane-1-carboxylate in methanol within the reaction flask.

-

Add the ammonia source in excess.

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

-

Slowly add the reducing agent to the mixture. Monitor for gas evolution if applicable.

-

Continue stirring the reaction at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, quench the reaction by adding water or a dilute acid solution.

-

Remove the solvent under reduced pressure.

-

Perform an aqueous workup, typically by basifying the solution with NaOH to deprotonate the amine and extracting the product into an organic solvent like dichloromethane or ethyl acetate.

-

Dry the combined organic extracts, filter, and concentrate to yield the crude this compound.

-

Purification and Characterization

-

Purification: The crude product is typically purified using silica gel column chromatography. A gradient elution system, such as dichloromethane and methanol (with a small amount of ammonium hydroxide to prevent the amine from streaking on the silica), is often effective.

-

Characterization: The identity and purity of the final compound are confirmed using standard analytical techniques. While specific spectra are proprietary to suppliers, characterization would include:

Visualized Workflows and Pathways

The following diagrams, rendered using DOT language, illustrate the key processes involving this compound.

Caption: A plausible two-step synthetic workflow for this compound.

Applications in Drug Development

The azepane scaffold is a valuable motif in medicinal chemistry, and this compound is a key intermediate for accessing novel chemical space.[1]

Scaffold for Neuropharmacological Agents

Derivatives of azepane have shown significant potential in neuropharmacology.[6][7] Specifically, N-substituted azepanes have been identified as potent inhibitors of monoamine transporters, which are critical for regulating neurotransmitter levels in the brain.

-

Mechanism of Action: The norepinephrine transporter (NET) and dopamine transporter (DAT) are membrane proteins that mediate the reuptake of norepinephrine and dopamine from the synaptic cleft, terminating their signal. Inhibition of these transporters increases the concentration and duration of these neurotransmitters in the synapse, an action associated with antidepressant and stimulant effects.

-

Role of the Scaffold: this compound serves as the core scaffold. The primary amine at the C4 position can be functionalized (e.g., through benzylation) to create potent NET and DAT inhibitors.[6][7] This makes the compound a valuable starting point for developing new treatments for neuropsychiatric disorders.

Caption: Role as a scaffold for inhibitors of Dopamine (DAT) and Norepinephrine (NET) transporters.

Intermediate for Somatostatin Receptor Antagonists

The chiral (S)-enantiomer of this compound is specifically cited as a useful reagent for preparing selective somatostatin receptor 5 (SST5) antagonists.[8] SST5 is a G-protein coupled receptor involved in regulating hormone secretion, and its modulation is a target for various endocrine disorders.

Safety and Handling

This compound is classified as harmful and an irritant. Standard laboratory safety protocols should be strictly followed.

GHS Hazard Information

| Pictogram | Code | Hazard Statement |

|

| GHS07 | Warning |

| H315 | Causes skin irritation[2][3] | |

| H319 | Causes serious eye irritation[2][3] | |

| H335 | May cause respiratory irritation[2][3] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment:

-

Wear protective gloves (e.g., nitrile).

-

Wear chemical safety goggles or a face shield.

-

Wear a lab coat.

-

-

Handling Precautions: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling.

Conclusion

This compound is a foundational building block for modern medicinal chemistry. Its well-defined structure, coupled with the synthetic accessibility of its azepane core and the versatility of its primary amine handle, makes it an invaluable tool for developing novel molecular entities. Its demonstrated utility in creating potent neuropharmacological agents and other targeted therapeutics underscores its importance for researchers and scientists in the field of drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C11H22N2O2 | CID 18946151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 196613-57-7 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. 196613-57-7|this compound|BLD Pharm [bldpharm.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology [gdb.unibe.ch]

- 8. pharmaffiliates.com [pharmaffiliates.com]

"Tert-butyl 4-aminoazepane-1-carboxylate" CAS number and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-aminoazepane-1-carboxylate is a key heterocyclic building block in medicinal chemistry and drug discovery. Its seven-membered azepane core is a prevalent scaffold in a variety of biologically active compounds. The presence of a primary amine and a tert-butyloxycarbonyl (Boc) protecting group provides synthetic handles for facile derivatization and incorporation into larger, more complex molecules. This guide provides an in-depth overview of its chemical properties, a detailed synthetic protocol, and its application in the development of novel therapeutics.

Chemical Identity and Properties

This compound exists as a racemic mixture and as individual enantiomers, each identified by a unique CAS number.

| Property | Data |

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₂₂N₂O₂ |

| Molecular Weight | 214.31 g/mol |

| Structure (SMILES) | CC(C)(C)OC(=O)N1CCCC(CC1)N |

| Physical Form | Liquid or white to off-white crystalline powder |

| Boiling Point | 296 °C at 760 mmHg[1] |

| Flash Point | 133 °C[1] |

| Purity | Typically ≥95% |

| Storage Conditions | 2-8 °C, protect from light, keep in a tightly sealed container[1][2] |

Stereoisomers:

| Compound Name | CAS Number |

| This compound | 196613-57-7[1][3] |

| (S)-tert-Butyl 4-aminoazepane-1-carboxylate | 878630-84-3[4] |

| (R)-tert-Butyl 4-aminoazepane-1-carboxylate | 1174020-26-8 |

Safety Information:

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation[1] |

| H319 | Causes serious eye irritation[1] |

| H335 | May cause respiratory irritation[1] |

Synthesis and Experimental Protocols

The most common and scalable synthesis of this compound involves a two-step process starting from tert-butyl 4-oxopiperidine-1-carboxylate. The process includes a ring expansion to form the azepan-4-one intermediate, followed by reductive amination to yield the final product.

Overall Synthetic Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocol: Step 1 - Synthesis of tert-Butyl 4-oxoazepane-1-carboxylate

This protocol is based on the industrial-scale synthesis which focuses on the ring expansion of a piperidone precursor.[5]

Materials:

-

tert-Butyl 4-oxopiperidine-1-carboxylate

-

Ethyl diazoacetate

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Anhydrous solvent (e.g., Toluene, Dichloromethane)

-

Aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of tert-butyl 4-oxopiperidine-1-carboxylate is prepared in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon) and cooled to a low temperature (typically -78 °C to -70 °C).

-

A solution of ethyl diazoacetate in the same anhydrous solvent is added dropwise to the cooled piperidone solution.

-

A Lewis acid, such as boron trifluoride diethyl etherate, is then added dropwise while maintaining the low temperature. The reaction mixture is stirred at this temperature for several hours.

-

The reaction is quenched by the slow addition of an aqueous sodium bicarbonate solution.

-

The mixture is allowed to warm to room temperature, and the organic layer is separated.

-

The aqueous layer is extracted with the organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield crude tert-butyl 4-oxoazepane-1-carboxylate, which can be used in the next step without further purification.

Experimental Protocol: Step 2 - Reductive Amination to Yield this compound

This protocol is a standard reductive amination procedure adapted for this specific substrate.

Materials:

-

tert-Butyl 4-oxoazepane-1-carboxylate

-

Ammonium acetate

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of tert-butyl 4-oxoazepane-1-carboxylate in methanol, add a molar excess of ammonium acetate.

-

Stir the mixture at room temperature for approximately 30-60 minutes to allow for the formation of the imine intermediate.

-

Add sodium cyanoborohydride portion-wise to the reaction mixture. The pH should be monitored and maintained between 6 and 7.

-

Stir the reaction mixture at room temperature overnight.

-

Remove the methanol under reduced pressure.

-

Partition the residue between dichloromethane and a saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Spectroscopic Data

| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |

| δ (ppm) | Assignment |

| ~3.4 - 3.2 | -CH₂-N(Boc)-CH₂- |

| ~3.1 - 2.9 | -CH(NH₂) |

| ~1.9 - 1.5 | Azepane ring -CH₂- |

| ~1.45 | -C(CH₃)₃ |

| ~1.3 (br s) | -NH₂ |

Applications in Drug Discovery

This compound is a valuable intermediate for the synthesis of complex molecules in drug discovery programs. Its primary documented use is in the creation of selective somatostatin receptor 5 (sst5) antagonists.[4]

Role in sst5 Antagonist Synthesis

The sst5 receptor is a target for various diseases, including hormonal disorders and certain types of cancer. The primary amine of the azepane serves as a key attachment point for coupling with other fragments, often a substituted nicotinamide moiety, to build the final antagonist structure.

Caption: General workflow for the synthesis of sst5 antagonists.

The azepane scaffold provided by this building block is crucial for establishing the correct three-dimensional conformation required for potent and selective binding to the sst5 receptor. The Boc-protecting group allows for controlled, sequential reactions and is easily removed in the final steps of the synthesis under acidic conditions (e.g., using trifluoroacetic acid or hydrochloric acid). This strategic use makes this compound an essential component in the medicinal chemist's toolbox for exploring this important class of therapeutic targets.

References

- 1. web.pdx.edu [web.pdx.edu]

- 2. This compound | 196613-57-7 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]

Synthesis and Discovery of tert-Butyl 4-aminoazepane-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of tert-butyl 4-aminoazepane-1-carboxylate, a valuable saturated heterocyclic amine building block in medicinal chemistry. The document details a robust two-step synthetic pathway commencing with the ring expansion of a readily available piperidine derivative, followed by reductive amination to yield the target compound. This guide includes detailed experimental protocols, quantitative data organized for clarity, and visual representations of the synthetic methodologies to facilitate understanding and replication in a laboratory setting.

Introduction and Discovery

The discovery and development of novel small molecules for pharmaceutical applications often rely on a diverse toolkit of chemical building blocks. Azepane scaffolds, seven-membered nitrogen-containing heterocycles, are of significant interest due to their conformational flexibility, which allows them to mimic β-turns in peptides and interact with a variety of biological targets. The title compound, this compound, with its protected nitrogen and a primary amine handle, serves as a versatile intermediate for the synthesis of more complex molecules, including potent enzyme inhibitors and receptor modulators.

While a singular "discovery" paper for this compound is not prominent in the literature, its utility has been demonstrated in numerous patents for the synthesis of pharmaceutically active agents. The synthetic route detailed herein is based on established and scalable chemical transformations, making this valuable building block accessible for research and development.

Overall Synthetic Pathway

The synthesis of this compound is efficiently achieved through a two-step process starting from tert-butyl 4-oxopiperidine-1-carboxylate. The overall transformation is depicted below.

Caption: Overall synthetic scheme for this compound.

Step 1: Synthesis of tert-Butyl 4-oxoazepane-1-carboxylate

The first key step is the ring expansion of a six-membered piperidine ring to a seven-membered azepane ring. An industrially scalable process for this transformation has been reported, which involves the reaction of tert-butyl 4-oxopiperidine-1-carboxylate with ethyl diazoacetate.[1]

Experimental Protocol

A detailed protocol for the industrial production of tert-butyl 4-oxoazepane-1-carboxylate has been described.[1] The process involves the initial preparation of ethyl diazoacetate, followed by the ring expansion reaction.

Preparation of Ethyl Diazoacetate: To a solution of glycine ethyl ester hydrochloride and sodium acetate in water and dichloromethane at -15 °C, a solution of sodium nitrite is added. Subsequently, 10% sulfuric acid is added dropwise while maintaining the temperature below 15 °C. After completion, the organic layer containing the ethyl diazoacetate is separated and used in the next step.

Ring Expansion: To a solution of tert-butyl 4-oxopiperidine-1-carboxylate in a suitable solvent, the freshly prepared solution of ethyl diazoacetate is added. The reaction is typically catalyzed by a Lewis acid, such as boron trifluoride etherate, at low temperatures. The reaction is then quenched, and the intermediate is hydrolyzed and decarboxylated to afford tert-butyl 4-oxoazepane-1-carboxylate. The final product can be purified by distillation or crystallization. A production scale of over 33 kg with a good overall yield has been reported.[1]

Data Presentation

| Step | Starting Material | Key Reagents | Product | Reported Yield |

| 1 | tert-Butyl 4-oxopiperidine-1-carboxylate | Ethyl diazoacetate, Boron trifluoride etherate | tert-Butyl 4-oxoazepane-1-carboxylate | Good overall yield on an industrial scale[1] |

Experimental Workflow

Caption: Workflow for the synthesis of tert-butyl 4-oxoazepane-1-carboxylate.

Step 2: Synthesis of this compound

The conversion of the ketone functionality in tert-butyl 4-oxoazepane-1-carboxylate to a primary amine is achieved through reductive amination. This is a widely used and robust transformation in organic synthesis.

Experimental Protocol

To a solution of tert-butyl 4-oxoazepane-1-carboxylate (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), is added an ammonium source, typically ammonium acetate (approximately 10 equivalents). The mixture is stirred at room temperature to facilitate the formation of the intermediate imine. Subsequently, a mild reducing agent, sodium triacetoxyborohydride (STAB, approximately 1.5-2.0 eq.), is added portion-wise. The reaction is stirred at room temperature until the starting material is consumed, as monitored by an appropriate technique (e.g., TLC or LC-MS). The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired this compound.

Data Presentation

| Step | Starting Material | Key Reagents | Product | Expected Yield |

| 2 | tert-Butyl 4-oxoazepane-1-carboxylate | Ammonium acetate, Sodium triacetoxyborohydride | This compound | 70-90% (Typical for this type of transformation) |

Experimental Workflow

Caption: Workflow for the reductive amination to yield the final product.

Conclusion

The synthesis of this compound is a straightforward and scalable process that provides access to a valuable building block for drug discovery and development. The two-step sequence, involving a ring expansion followed by a reductive amination, utilizes well-established and reliable chemical methodologies. This guide provides the necessary technical details, including experimental protocols and workflows, to enable researchers and scientists to produce this important intermediate in a laboratory setting. The presented data and visualizations are intended to offer a clear and concise resource for the synthesis of this versatile azepane derivative.

References

The Azepane Scaffold: A Privileged Motif in Bioactive Natural Products

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The seven-membered nitrogen-containing heterocycle, the azepane ring, is a significant structural motif found in a diverse array of bioactive natural products. Its inherent conformational flexibility and three-dimensional architecture make it a compelling scaffold for interacting with various biological targets, leading to a wide spectrum of pharmacological activities. This technical guide provides a comprehensive overview of prominent azepane-containing natural products, focusing on their biological activities, mechanisms of action, and the experimental methodologies employed in their study.

Bioactive Azepane-Containing Natural Products: A Quantitative Overview

A number of natural products featuring the azepane scaffold have demonstrated potent biological activities, including anticancer, antimicrobial, and enzyme-inhibitory effects. The following tables summarize the quantitative data for some of the most well-studied examples.

Anticancer Activity

The communesin family of alkaloids, isolated from Penicillium species, and the bacterial metabolite prodigiosin are notable for their cytotoxic effects against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Communesin A | Murine lymphocytic leukemia (L1210) | 3.5 µg/mL | [1] |

| Communesin B | Murine lymphocytic leukemia (L1210) | 0.45 µg/mL | [1] |

| Communesin C | Burkitt's Lymphoma, Hodgkin's lymphoma | 7-15 | [1] |

| Communesin D | Burkitt's Lymphoma, Hodgkin's lymphoma | 7-15 | [1] |

| Prodigiosin | Average over 60 cancer cell lines | 2.1 | [2] |

Antimicrobial Activity

Prodigiosin, a tripyrrole red pigment produced by Serratia marcescens, and various synthetic azepane derivatives have shown significant activity against a range of microbial pathogens.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Prodigiosin | Staphylococcus aureus | 10 | [3] |

| Prodigiosin | Escherichia coli | 10 | [3] |

| Prodigiosin | Enterococcus faecalis | 10 | [3] |

| Prodigiosin | Methicillin-resistant Staphylococcus aureus (MRSA) | >10 | [3] |

| Synthetic Azepine Derivative 8 | Escherichia coli | 39 | [4] |

| Synthetic Azepine Derivative 8 | Staphylococcus aureus | 39 | [4] |

| Synthetic Azepine Derivative 12 | Candida albicans | 156 | [5] |

| Synthetic Azepine Derivative 12 | Saccharomyces cerevisiae | 156 | [5] |

Enzyme Inhibitory Activity

Balanol, a fungal metabolite from Verticillium balanoides, is a potent inhibitor of several protein kinases, demonstrating competitive inhibition with respect to ATP.[6]

| Enzyme | Ki (nM) | Reference |

| Protein Kinase A (PKA) | 1.6 - 6.4 | [7] |

| Protein Kinase C (PKC) | Potent inhibitor | [6] |

| cGMP-dependent protein kinase (PKG) | 1.6 - 6.4 | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in the study of azepane-containing natural products.

Isolation and Structure Elucidation

General Protocol for the Isolation of Alkaloids from Fungal or Bacterial Cultures:

-

Cultivation: Grow the producing microorganism (e.g., Penicillium sp. for communesins, Serratia marcescens for prodigiosin) in a suitable liquid or solid medium to promote the production of the desired secondary metabolites.

-

Extraction:

-

For intracellular compounds, harvest the microbial biomass by centrifugation or filtration. Extract the biomass with an appropriate organic solvent (e.g., methanol, ethyl acetate, or chloroform).

-

For extracellular compounds, extract the culture filtrate with an immiscible organic solvent.

-

-

Solvent Partitioning: Concentrate the crude extract and partition it between immiscible solvents of varying polarity (e.g., hexane, ethyl acetate, and water) to achieve a preliminary separation of compounds based on their polarity.

-

Chromatographic Purification: Subject the fractions of interest to a series of chromatographic techniques to isolate the pure compounds. These techniques may include:

-

Column Chromatography: Using silica gel or alumina as the stationary phase with a gradient of solvents of increasing polarity.

-

High-Performance Liquid Chromatography (HPLC): Employing reverse-phase (e.g., C18) or normal-phase columns with isocratic or gradient elution.

-

High-Speed Counter-Current Chromatography (HSCCC): A liquid-liquid partition chromatography technique useful for separating complex mixtures.[9]

-

-

Structure Elucidation: Determine the chemical structure of the purified compounds using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition (High-Resolution MS).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) experiments to establish the connectivity and stereochemistry of the molecule.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify chromophores.

-

Cytotoxicity and Antiproliferative Assays

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol:

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

-

Cell Seeding: Plate the desired cancer cell line in a 96-well plate at an optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., communesin or prodigiosin) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Synthetic Methodologies

General Procedure for Silyl-Aza-Prins Cyclization for Azepane Synthesis:

This reaction is a powerful tool for the construction of the azepane ring.[9]

-

Reaction Setup: To a solution of the starting homoallylic amine (1.0 equivalent) in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon or nitrogen), add the aldehyde (1.5 equivalents).

-

Catalyst Addition: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) and add a Lewis acid catalyst (e.g., InCl₃ or TMSOTf) (0.1-1.0 equivalent).

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent.

-

Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired azepane derivative.

Signaling Pathways and Mechanisms of Action

Several azepane-containing natural products exert their biological effects by modulating key cellular signaling pathways.

Prodigiosin: A Multi-Targeted Anticancer Agent

Prodigiosin has been shown to induce apoptosis and inhibit cancer cell proliferation by targeting multiple signaling pathways, including the Wnt/β-catenin, NF-κB, and PI3K/Akt pathways.[10][11]

Balanol: A Potent Protein Kinase Inhibitor

Balanol's primary mechanism of action is the competitive inhibition of ATP binding to the catalytic subunit of protein kinases, such as Protein Kinase A (PKA). This prevents the phosphorylation of downstream substrates, thereby disrupting the signaling cascade.

Conclusion

The azepane scaffold represents a privileged structural motif in the realm of bioactive natural products. The compounds highlighted in this guide, including the communesins, prodigiosin, and balanol, underscore the diverse and potent biological activities associated with this heterocyclic core. Their mechanisms of action, often involving the modulation of critical cellular signaling pathways, make them valuable leads for drug discovery and development. The experimental protocols provided offer a foundational framework for researchers to isolate, characterize, and evaluate the biological potential of novel azepane-containing compounds. Continued exploration of natural sources, coupled with advances in synthetic chemistry and biological screening, promises to unveil further therapeutic applications of this versatile scaffold.

References

- 1. KEGG PATHWAY Database [genome.jp]

- 2. Prodigiosin and its potential applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Bioactive Alkaloids from Marine Sponges | springerprofessional.de [springerprofessional.de]

- 6. Inhibition of protein kinases by balanol: specificity within the serine/threonine protein kinase subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structural basis for selective inhibition of human PKG Iα by the balanol-like compound N46 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 11. Bacterial Pigment Prodigiosin Demonstrates a Unique Antiherpesvirus Activity That Is Mediated through Inhibition of Prosurvival Signal Transducers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Imperative of Boc Protection in Aminoazepane Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The synthesis of aminoazepanes, a critical scaffold in medicinal chemistry, presents a unique set of challenges that necessitate a robust and strategic approach to protecting group chemistry. Among the various amine protecting groups, the tert-butyloxycarbonyl (Boc) group has emerged as an indispensable tool, offering a combination of stability, ease of introduction, and selective removal that is paramount for the successful construction of these complex seven-membered heterocycles. This technical guide provides a comprehensive overview of the importance of Boc protection in aminoazepane synthesis, detailing synthetic strategies, experimental protocols, and quantitative data to inform and guide researchers in this vital area of drug discovery.

The Pivotal Role of the Boc Protecting Group

The Boc group is widely employed in organic synthesis to temporarily mask the reactivity of primary and secondary amines.[1] Its utility in aminoazepane synthesis stems from several key advantages:

-

Stability: The Boc group is stable to a wide range of reaction conditions, including basic and nucleophilic reagents, which is crucial when performing modifications on other parts of the aminoazepane scaffold.[2]

-

Facile Introduction: The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc anhydride), a commercially available and relatively safe reagent, often in the presence of a base.[1]

-

Mild Deprotection: The Boc group is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA), providing the free amine with minimal side reactions.[3] This orthogonality allows for selective deprotection in the presence of other protecting groups.

Synthetic Strategies Employing Boc Protection

The synthesis of Boc-protected aminoazepanes can be approached through several strategic routes, depending on the desired substitution pattern and stereochemistry.

Synthesis of Chiral 3-Aminoazepanes from Amino Acids

A prominent strategy for the synthesis of enantiomerically pure aminoazepanes utilizes natural amino acids as chiral starting materials. For instance, (R)-3-[(tert-butoxycarbonyl)amino]azepane can be synthesized from D-lysine in a two-step sequence.[4][5] This involves the initial formation of a lactam, followed by the reduction of the lactam to the corresponding cyclic amine.

Mono-Boc Protection of Diaminoazepane Precursors

In syntheses involving diaminoazepanes or symmetrical diamine precursors, the selective mono-protection of one amino group is a critical and often challenging step. The primary difficulty lies in preventing the formation of the di-protected byproduct.[6] Strategies to achieve mono-protection include the slow addition of Boc anhydride or the in-situ generation of one equivalent of a mineral acid to protonate one of the amino groups, rendering it unreactive.[6][7][8][9]

Data Presentation: A Comparative Overview of Synthetic Steps

The following tables summarize quantitative data for key steps in the synthesis of Boc-protected aminoazepanes, providing a comparative look at reaction conditions and yields.

| Step | Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| Lactam Formation | D-Lysine | 1. HCl, MeOH, reflux; 2. NEt3, reflux | (R)-3-aminoazepan-2-one | Not specified | [4][5] |

| Boc Protection of Lactam | (R)-3-aminoazepan-2-one | (Boc)2O, NEt3, THF, rt, overnight | (R)-tert-butyl (2-oxoazepan-3-yl)carbamate | Not specified | [4][5] |

| Hydrogenation of Lactam | (R)-tert-butyl (2-oxoazepan-3-yl)carbamate | 1. (EtO)3P, rt; 2. 5% Pt/C, H2 (5 bar), rt | (R)-tert-butyl azepan-3-ylcarbamate | Not specified | [4][5] |

| Mono-Boc Protection | 1,2-diaminocyclohexane | Me3SiCl, MeOH, 0°C to rt; then (Boc)2O, H2O, rt, 1h | tert-butyl (2-aminocyclohexyl)carbamate | 66 | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of Boc-protected aminoazepanes.

Synthesis of (R)-3-[(tert-Butoxycarbonyl)amino]azepane from D-Lysine[4][5]

Step 1: Synthesis of (R)-3-aminoazepan-2-one

-

D-Lysine hydrochloride is dissolved in methanol and heated to reflux with hydrochloric acid.

-

After removal of the solvent, the residue is taken up in a suitable solvent and triethylamine is added. The mixture is heated to reflux to effect cyclization to the lactam.

Step 2: Boc-Protection of (R)-3-aminoazepan-2-one

-

The crude (R)-3-aminoazepan-2-one is dissolved in tetrahydrofuran (THF).

-

Triethylamine and di-tert-butyl dicarbonate are added, and the reaction mixture is stirred at room temperature overnight.

-

The product, (R)-tert-butyl (2-oxoazepan-3-yl)carbamate, is isolated after a standard aqueous workup.

Step 3: Hydrogenation to (R)-tert-butyl azepan-3-ylcarbamate

-

The Boc-protected lactam is treated with triethyl phosphite at room temperature.

-

The resulting intermediate is then hydrogenated in the presence of 5% platinum on carbon (Pt/C) under a hydrogen atmosphere (5 bar) at room temperature to yield the final product.

General Protocol for Mono-Boc Protection of a Diamine[7]

-

The diamine is dissolved in anhydrous methanol and cooled to 0 °C.

-

One equivalent of chlorotrimethylsilane (Me3SiCl) is added dropwise to generate the mono-hydrochloride salt in situ.

-

The mixture is allowed to warm to room temperature, and then water and one equivalent of di-tert-butyl dicarbonate are added.

-

The reaction is stirred at room temperature for 1 hour.

-

The product is isolated via an acid-base extraction procedure to separate the mono-Boc-protected diamine from unreacted diamine and the di-Boc-protected byproduct.

Mandatory Visualizations

The following diagrams illustrate key conceptual workflows in the synthesis of Boc-protected aminoazepanes.

References

- 1. genscript.com [genscript.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. benchchem.com [benchchem.com]

- 7. redalyc.org [redalyc.org]

- 8. researchgate.net [researchgate.net]

- 9. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

The Role of Tert-butyl 4-aminoazepane-1-carboxylate in Neuroscience Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of tert-butyl 4-aminoazepane-1-carboxylate, a key chemical intermediate in the development of novel therapeutics for neurological and metabolic disorders. This document details its primary application in the synthesis of selective somatostatin receptor subtype 5 (SSTR5) antagonists, presenting relevant quantitative data, experimental protocols, and visualizing the underlying biological pathways.

Introduction: The Significance of Azepane Scaffolds in Neuroscience

The azepane ring, a seven-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry. Its inherent conformational flexibility allows for optimal binding to a variety of biological targets within the central nervous system. Azepane derivatives have been successfully incorporated into a wide range of therapeutic agents, including antipsychotics, antidepressants, and anticonvulsants. This compound serves as a crucial chiral building block for the synthesis of complex azepane-containing molecules, offering a strategic starting point for drug discovery programs.

Core Application: Synthesis of Selective SSTR5 Antagonists

The primary and most well-documented application of this compound in neuroscience-related research is as a precursor for the synthesis of potent and selective antagonists of the somatostatin receptor subtype 5 (SSTR5). SSTR5 is a G-protein coupled receptor (GPCR) that plays a significant role in regulating the secretion of various hormones, including insulin and glucagon-like peptide-1 (GLP-1).

Rationale for SSTR5 Antagonism in Neuroscience

The interest in SSTR5 antagonists extends beyond metabolic disorders into the realm of neuroscience. Somatostatin and its receptors are widely distributed throughout the brain and are involved in neuromodulation, cognitive processes, and the regulation of mood and behavior. Dysregulation of the somatostatin system has been implicated in various neurological and psychiatric conditions. By selectively blocking SSTR5, researchers can investigate the specific roles of this receptor subtype in neuronal signaling and explore its potential as a therapeutic target for conditions such as anxiety, depression, and cognitive deficits.

Nicotinamide-Based SSTR5 Antagonists

A notable class of SSTR5 antagonists derived from this compound are nicotinamide derivatives. In these compounds, the amino group of the azepane ring is acylated with a nicotinic acid moiety. Structure-activity relationship (SAR) studies have revealed that the seven-membered azepane ring can confer high affinity and selectivity for SSTR5.

Quantitative Data

The following table summarizes the biological activity of a series of nicotinamide-based SSTR5 antagonists synthesized using an azepane core derived from this compound. It is important to note that the biological activity is highly dependent on the stereochemistry of the 4-aminoazepane moiety, with the (R)-enantiomer demonstrating significantly higher affinity for the SSTR5 receptor.

| Compound Class | Target | Assay Type | Key Findings | Binding Affinity (Ki) Range | Reference |

| (R)-Nicotinamides of 4-aminoazepane | Human SSTR5 | Radioligand Binding Assay | The (R)-enantiomer is essential for high-affinity binding. | 2.4 - 436 nM | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experimental procedures involved in the synthesis and evaluation of SSTR5 antagonists derived from this compound.

Synthesis of (R)-N-(1-Boc-azepan-4-yl)nicotinamide (A Representative Protocol)

This protocol describes the amide coupling of (R)-tert-butyl 4-aminoazepane-1-carboxylate with nicotinic acid.

Materials:

-

(R)-tert-butyl 4-aminoazepane-1-carboxylate

-

Nicotinic acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of nicotinic acid (1.2 equivalents) in DMF, add EDC (1.5 equivalents) and HOBt (1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Add a solution of (R)-tert-butyl 4-aminoazepane-1-carboxylate (1 equivalent) in DMF to the reaction mixture.

-

Add DIPEA (3 equivalents) and stir the reaction at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in DCM) to yield the desired product.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

SSTR5 Radioligand Binding Assay

This protocol is a generalized procedure to determine the binding affinity (Ki) of a test compound for the SSTR5 receptor.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human SSTR5 receptor (e.g., CHO-K1 or HEK293 cells)

-

Radioligand, e.g., [¹²⁵I]-labeled somatostatin analog with high affinity for SSTR5

-

Test compound (SSTR5 antagonist)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mg/mL BSA)

-

Non-specific binding control (a high concentration of a known SSTR5 ligand, e.g., unlabeled somatostatin-14)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

In a 96-well plate, add the binding buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound.

-

For total binding wells, add buffer instead of the test compound.

-

For non-specific binding wells, add the non-specific binding control.

-

Initiate the binding reaction by adding the cell membrane preparation to each well.

-

Incubate the plate at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Functional cAMP Assay

This assay measures the ability of an SSTR5 antagonist to block the somatostatin-induced inhibition of cyclic AMP (cAMP) production.

Materials:

-

A cell line stably expressing the human SSTR5 receptor (e.g., CHO-K1 or HEK293 cells)

-

Forskolin (an adenylyl cyclase activator)

-

Somatostatin-14 (SSTR5 agonist)

-

Test compound (SSTR5 antagonist)

-

Cell culture medium

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

Procedure:

-

Seed the cells in a 96-well plate and allow them to attach overnight.

-

Pre-incubate the cells with varying concentrations of the test compound for a specified time (e.g., 15-30 minutes).

-

Stimulate the cells with a fixed concentration of somatostatin-14 in the presence of forskolin. Forskolin is used to induce a measurable level of cAMP.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Generate a dose-response curve by plotting the cAMP concentration against the log of the test compound concentration.

-

Determine the IC₅₀ value, which represents the concentration of the antagonist that reverses 50% of the somatostatin-induced inhibition of cAMP production.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.

Caption: SSTR5 Signaling and the Mechanism of Antagonism.

Caption: Workflow for SSTR5 Antagonist Synthesis and Evaluation.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel compounds with significant potential in neuroscience research. Its primary application as a scaffold for selective SSTR5 antagonists highlights its importance in the development of new therapeutic strategies for a range of neurological and metabolic disorders. The information provided in this guide is intended to support researchers in their efforts to design, synthesize, and evaluate new chemical entities targeting the SSTR5 receptor and other relevant central nervous system targets.

References

Exploring the Chemical Space of Aminoazepane Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction

The azepane scaffold, a seven-membered nitrogen-containing heterocycle, has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide array of pharmacological activities.[1] Among these, aminoazepane derivatives have garnered significant interest due to their potential to interact with a variety of biological targets, offering opportunities for the development of novel therapeutics for a range of diseases. This technical guide provides an in-depth exploration of the chemical space of aminoazepane derivatives, focusing on their synthesis, biological evaluation, and structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of new chemical entities.

Data Presentation: Physicochemical and Pharmacological Properties

A comprehensive understanding of the physicochemical properties and pharmacological activity of aminoazepane derivatives is crucial for guiding drug design and development efforts. The following tables summarize key data for a representative set of these compounds.

Table 1: Physicochemical Properties of Selected Aminoazepane Derivatives

| Compound ID | Molecular Formula | Molecular Weight ( g/mol ) | Calculated logP | pKa (most basic) |

| A1 | C₁₅H₂₄N₂O | 248.37 | 2.8 | 9.5 |

| A2 | C₁₆H₂₆N₂O | 262.40 | 3.2 | 9.6 |

| A3 | C₁₅H₂₃FN₂O | 266.36 | 2.9 | 9.3 |

| A4 | C₁₅H₂₃ClN₂O | 282.81 | 3.3 | 9.2 |

| B1 | C₂₀H₂₅N₃O | 323.44 | 3.5 | 8.8 |

| B2 | C₂₁H₂₇N₃O | 337.47 | 3.9 | 8.9 |

| B3 | C₂₀H₂₄FN₃O | 341.43 | 3.6 | 8.6 |

| B4 | C₂₀H₂₄ClN₃O | 357.88 | 4.0 | 8.5 |

Table 2: In Vitro Pharmacological Activity of Aminoazepane Derivatives

| Compound ID | NET IC₅₀ (nM) | SERT IC₅₀ (nM) | DAT IC₅₀ (nM) | σ₁ Receptor Kᵢ (nM) | σ₂ Receptor Kᵢ (nM) |

| A1 | 15 | >1000 | 500 | 25 | 150 |

| A2 | 8 | >1000 | 450 | 20 | 130 |

| A3 | 25 | >1000 | 600 | 35 | 180 |

| A4 | 12 | >1000 | 480 | 22 | 140 |

| B1 | 550 | 250 | >1000 | 5 | 50 |

| B2 | 600 | 280 | >1000 | 3 | 45 |

| B3 | 750 | 350 | >1000 | 8 | 65 |

| B4 | 580 | 260 | >1000 | 4 | 48 |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the successful synthesis and evaluation of novel compounds. This section provides methodologies for the synthesis of a key aminoazepane intermediate and for the in vitro assessment of their biological activity.

Synthesis of N-Cbz-protected L-3-aminoazepane

A multi-enzyme cascade approach can be utilized for the stereoselective synthesis of N-Cbz-protected L-3-aminoazepane from N-Cbz-protected L-lysinol.[2][3]

Materials:

-

N-Cbz-protected L-lysinol

-

Galactose oxidase (GOase) variant

-

Imine reductase (IRED)

-

Sodium phosphate buffer (NaPi buffer), pH 7.5

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a suitable reaction vessel, dissolve N-Cbz-protected L-lysinol (3 mM) in NaPi buffer (pH 7.5).

-

Add the GOase variant and the IRED to the reaction mixture.

-

Incubate the reaction at 30°C with shaking (200 rpm) for 16 hours.

-

Monitor the reaction progress by a suitable analytical method (e.g., GC-FID).

-

Upon completion, extract the reaction mixture with ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield L-3-N-Cbz-aminoazepane.[2]

In Vitro Norepinephrine Transporter (NET) Reuptake Inhibition Assay

This protocol describes a method to determine the potency of aminoazepane derivatives to inhibit the norepinephrine transporter using human neuroblastoma SK-N-BE(2)C cells, which endogenously express NET.[4]

Materials:

-

SK-N-BE(2)C cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

[³H]Norepinephrine

-

Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

-

Test compounds (aminoazepane derivatives)

-

Desipramine (as a reference inhibitor)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Cell Culture: Culture SK-N-BE(2)C cells in appropriate cell culture medium until they reach the desired confluence.

-

Assay Preparation: Seed the cells in 24-well plates and allow them to adhere overnight.

-

Compound Treatment: On the day of the assay, wash the cells with assay buffer. Add the assay buffer containing various concentrations of the test compounds or the reference inhibitor.

-

Initiation of Uptake: Add [³H]Norepinephrine to each well to initiate the uptake reaction. The final concentration of [³H]Norepinephrine should be close to its Kₘ value (e.g., 416 nM for SK-N-BE(2)C cells).[4]

-

Incubation: Incubate the plates at room temperature for a defined period (e.g., 105 minutes).[4]

-

Termination of Uptake: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

-

Cell Lysis and Scintillation Counting: Lyse the cells and transfer the lysate to scintillation vials. Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percent inhibition of [³H]Norepinephrine uptake for each compound concentration and determine the IC₅₀ value by non-linear regression analysis.

In Vitro Sigma-1 Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of aminoazepane derivatives for the sigma-1 receptor.[3][5]

Materials:

-

Guinea pig liver membrane homogenate (as a source of sigma-1 receptors)[6]

-

[³H]-(+)-Pentazocine (radioligand)

-

Test compounds (aminoazepane derivatives)

-

Haloperidol (for non-specific binding determination)

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Assay Setup: In a 96-well plate, combine the guinea pig liver membrane homogenate, [³H]-(+)-pentazocine at a concentration near its K₋ (e.g., 5 nM), and varying concentrations of the test compounds.

-

Non-specific Binding: To determine non-specific binding, a separate set of wells should contain the membrane homogenate, radioligand, and a high concentration of an unlabeled ligand like haloperidol (e.g., 10 µM).

-

Incubation: Incubate the plate at 37°C for 120 minutes.

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Washing: Wash the filters with ice-cold Tris-HCl buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ values for the test compounds and subsequently calculate the Kᵢ values using the Cheng-Prusoff equation.

Visualizations: Pathways and Workflows

Visual representations of complex biological pathways and experimental procedures can significantly enhance understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.

References

- 1. Synthesis and structure-activity relationships of selective norepinephrine reuptake inhibitors (sNRI) with a heterocyclic ring constraint. | Semantic Scholar [semanticscholar.org]

- 2. benchchem.com [benchchem.com]

- 3. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Chiral Advantage: Tert-butyl 4-aminoazepane-1-carboxylate as a Privileged Scaffold in Drug Discovery

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the utility of tert-butyl 4-aminoazepane-1-carboxylate as a chiral building block. This document provides an in-depth overview of its synthesis, key chemical properties, and applications, with a particular focus on its role in the development of selective somatostatin receptor 5 (SSTR5) antagonists.

Introduction: The Significance of Chiral Azepanes

Chiral seven-membered nitrogen-containing heterocycles, such as derivatives of azepane, are increasingly recognized as valuable scaffolds in medicinal chemistry. Their inherent three-dimensionality allows for precise spatial orientation of functional groups, leading to enhanced target affinity and selectivity. Among these, this compound, particularly in its enantiomerically pure forms, serves as a versatile building block for the synthesis of complex biologically active molecules. The Boc-protecting group offers stability and facilitates straightforward deprotection under acidic conditions, while the primary amine provides a key handle for diverse chemical modifications.

Physicochemical and Stereochemical Properties

This compound (C₁₁H₂₂N₂O₂) is a cyclic amine derivative with a molecular weight of 214.31 g/mol . The stereochemistry at the C4 position is crucial for its application as a chiral building block, with the (R)- and (S)-enantiomers often exhibiting significantly different biological activities.

| Property | Value |

| Molecular Formula | C₁₁H₂₂N₂O₂ |

| Molecular Weight | 214.31 g/mol |

| CAS Number (racemate) | 196613-57-7[1] |

| Chirality | Exists as (R) and (S) enantiomers |

Enantioselective Synthesis Strategies

The synthesis of enantiomerically pure this compound is a key challenge. A common precursor for this building block is tert-butyl 4-oxoazepane-1-carboxylate. Several strategies can be employed to introduce chirality at the C4 position, including asymmetric reductive amination.

A plausible synthetic workflow for the preparation of the chiral amine from the corresponding ketone is outlined below.

Caption: General workflow for the asymmetric synthesis of chiral 4-aminoazepanes.

Experimental Protocol: Asymmetric Reductive Amination (General Procedure)

-

Imine Formation: The ketone precursor, tert-butyl 4-oxoazepane-1-carboxylate, is reacted with an amine source, such as ammonia or an ammonium salt, in the presence of a dehydrating agent to form the corresponding imine in situ.

-

Asymmetric Reduction: A chiral catalyst, for example, a Ruthenium- or Iridium-based complex with a chiral phosphine ligand (e.g., a derivative of BINAP or TunePhos), is introduced.

-

Hydrogenation: The mixture is subjected to hydrogenation with molecular hydrogen (H₂) under pressure. The chiral catalyst directs the addition of hydrogen across the C=N bond from a specific face, leading to the preferential formation of one enantiomer of the amine.

-

Purification: The final product is purified using standard techniques such as column chromatography to isolate the desired enantiomerically enriched this compound.

Enantiomeric excess (ee) is typically determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Application as a Chiral Building Block: Synthesis of SSTR5 Antagonists

A significant application of chiral 4-aminoazepane derivatives is in the synthesis of potent and selective somatostatin receptor subtype 5 (SSTR5) antagonists. Research has shown that nicotinamides of benzyl-substituted 4-aminoazepanes are a promising class of SSTR5 antagonists.[2][3]

Notably, the SSTR5 receptor exhibits strong enantiodiscrimination. For the amino-azepane series of these nicotinamide antagonists, only the (R)-enantiomer demonstrates high binding affinity.[2][3]

Synthesis of a Nicotinamide SSTR5 Antagonist

The synthesis involves the coupling of the chiral aminoazepane building block with a suitably functionalized nicotinic acid derivative.

Caption: Synthetic route to nicotinamide SSTR5 antagonists using the chiral azepane building block.

Experimental Protocol: Amide Coupling (General Procedure)

-

Activation of Carboxylic Acid: The substituted nicotinic acid is dissolved in a suitable aprotic solvent (e.g., dimethylformamide or dichloromethane). A peptide coupling agent (e.g., HATU, HOBt/EDCI) and a non-nucleophilic base (e.g., diisopropylethylamine) are added, and the mixture is stirred to form the activated ester.

-

Amine Addition: A solution of (R)-tert-butyl 4-aminoazepane-1-carboxylate in the same solvent is added to the activated carboxylic acid mixture.

-

Reaction: The reaction is stirred at room temperature until completion, which is monitored by TLC or LC-MS.

-

Work-up and Purification: The reaction mixture is subjected to an aqueous work-up to remove excess reagents and byproducts. The crude product is then purified by column chromatography to yield the Boc-protected nicotinamide intermediate.

Quantitative Data for SSTR5 Antagonists

The resulting nicotinamide derivatives have been shown to be potent SSTR5 antagonists with Ki values ranging from 2.4 to 436 nM.[2][3]

| Compound Type | Target | Ki Range (nM) | Stereoselectivity |

| Nicotinamides of benzyl-substituted 4-aminoazepanes | SSTR5 | 2.4 - 436 | (R)-enantiomer active[2][3] |

Biological Context: The SSTR5 Signaling Pathway

Somatostatin receptors are G-protein coupled receptors (GPCRs) that mediate the inhibitory effects of the hormone somatostatin. SSTR5 is of particular interest in metabolic diseases due to its role in regulating hormone secretion. Antagonism of SSTR5 can lead to an increase in the secretion of glucagon-like peptide-1 (GLP-1), which in turn stimulates insulin secretion, making SSTR5 antagonists a potential therapeutic target for type 2 diabetes.

The signaling cascade initiated by SSTR5 activation is depicted below.

Caption: Simplified SSTR5 signaling pathway.

Conclusion

This compound, particularly the (R)-enantiomer, has emerged as a critical chiral building block in modern drug discovery. Its successful application in the synthesis of potent and selective SSTR5 antagonists highlights the importance of stereochemically defined scaffolds in achieving desired pharmacological profiles. The synthetic routes, while challenging, offer access to a class of compounds with significant therapeutic potential. This guide provides a foundational understanding for researchers aiming to leverage this versatile building block in their drug development programs.

References

Spectroscopic Profile of Tert-butyl 4-aminoazepane-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound tert-butyl 4-aminoazepane-1-carboxylate (CAS No: 196613-57-7). Due to the limited availability of complete experimental spectra in public databases, this guide combines available experimental data with predicted spectroscopic values to offer a thorough analytical profile. This document is intended to support researchers in the identification, characterization, and quality control of this compound in a drug discovery and development context.

Compound Information

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 196613-57-7 |

| Molecular Formula | C₁₁H₂₂N₂O₂ |

| Molecular Weight | 214.31 g/mol |

| Chemical Structure | O // -C-N1CCCC(N)CC1 |

Spectroscopic Data

The following sections present the available and predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.4 - 3.2 | Multiplet | 4H | -CH₂-N(Boc)-CH₂- |

| ~3.0 | Multiplet | 1H | -CH(NH₂) |

| ~1.9 - 1.5 | Multiplet | 8H | Azepane ring -CH₂- |

| 1.45 | Singlet | 9H | -C(CH₃)₃ |

| 1.3 (broad) | Singlet | 2H | -NH₂ |

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (ppm) | Assignment |

| ~156 | C=O (Carbamate) |

| ~80 | -C(CH₃)₃ |

| ~50 | -CH(NH₂) |

| ~45 | -CH₂-N(Boc)-CH₂- |

| ~35 | Azepane ring -CH₂- |

| ~30 | Azepane ring -CH₂- |

| 28.5 | -C(CH₃)₃ |

Infrared (IR) Spectroscopy

Note: The following IR data is predicted. The spectrum would be characterized by the presence of N-H, C-H, and C=O stretching and bending vibrations.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3380 - 3250 | Medium, Broad | N-H stretch (amine) |

| 2970 - 2860 | Strong | C-H stretch (aliphatic) |

| 1680 | Strong | C=O stretch (carbamate) |

| 1590 | Medium | N-H bend (amine) |

| 1470 - 1450 | Medium | C-H bend (alkane) |

| 1365 | Medium | tert-butyl scissoring |

| 1250 | Strong | C-N stretch (carbamate) |

| 1160 | Strong | C-O stretch (carbamate) |

Mass Spectrometry (MS)

Experimental data from various sources, including patents, indicate the following mass spectrometric behavior.

Table 4: Experimental Mass Spectrometry Data

| Technique | Ionization Mode | Observed m/z | Assignment |

| LC-MS | ESI+ | 215.1754 | [M+H]⁺ |

| LC-MS | ESI+ | 159.1 | [M+H - C₄H₈]⁺ or [M+H - isobutylene]⁺ |

| LC-MS | ESI+ | 115.1 | [M+H - Boc]⁺ |

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.6-0.8 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-32

-

Relaxation Delay: 1.0 s

-

Spectral Width: -2 to 12 ppm

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2.0 s

-

Spectral Width: 0 to 200 ppm

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (Thin Film):

-

Dissolve a small amount of the liquid sample in a volatile organic solvent (e.g., dichloromethane).

-

Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

Data Acquisition:

-

Spectrometer: FT-IR spectrometer.

-

Scan Range: 4000 - 400 cm⁻¹.

-

Number of Scans: 16-32.

-

Resolution: 4 cm⁻¹.

-

A background spectrum of the clean salt plate should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

LC-MS (ESI) Analysis:

-

Liquid Chromatograph: A standard HPLC or UPLC system.

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.

-

Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Mass Range: m/z 50-500.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a small molecule like this compound.

Caption: General workflow for spectroscopic analysis.

Methodological & Application

Synthesis of novel compounds using "Tert-butyl 4-aminoazepane-1-carboxylate"

Application Note and Detailed Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Azepane scaffolds are privileged structures in medicinal chemistry, frequently incorporated into a wide range of biologically active compounds. Their inherent three-dimensional nature provides an excellent framework for the development of novel therapeutics with improved potency and selectivity. This document details the synthesis of novel compounds utilizing tert-butyl 4-aminoazepane-1-carboxylate as a key starting material. This versatile building block allows for the straightforward introduction of the azepane moiety, enabling the exploration of new chemical space in drug discovery programs. Specifically, this note provides protocols for the synthesis of amide and urea derivatives, which are common functional groups in pharmacologically active agents.

Core Reactions and Applications

This compound serves as a valuable precursor for the synthesis of a variety of derivatives. The primary amino group provides a reactive handle for several common chemical transformations, including:

-

Amide Bond Formation: Acylation of the primary amine with carboxylic acids or their activated derivatives is a robust method for generating diverse libraries of amide compounds. These derivatives are widely explored for their potential as enzyme inhibitors and receptor modulators. For instance, nicotinamide derivatives prepared from this azepane have shown potential as selective somatostatin receptor 5 (SST5) antagonists.

-

Urea Formation: The reaction of the primary amine with isocyanates or other carbamoylating agents yields urea derivatives. Ureas are known to participate in key hydrogen bonding interactions with biological targets and are present in numerous approved drugs.

-

Reductive Amination: The primary amine can be further functionalized by reaction with aldehydes or ketones in the presence of a reducing agent to form secondary amines.

-

Sulfonamide Synthesis: Reaction with sulfonyl chlorides provides sulfonamide derivatives, another important pharmacophore in drug discovery.

Experimental Protocols

The following section provides detailed experimental protocols for the synthesis of representative novel compounds derived from this compound.

Protocol 1: Synthesis of tert-Butyl 4-(Nicotinamido)azepane-1-carboxylate

This protocol describes a standard amide coupling reaction to synthesize a nicotinamide derivative, a class of compounds with potential activity as selective SST5 antagonists.

Materials:

-

(S)-tert-Butyl 4-aminoazepane-1-carboxylate

-

Nicotinic acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of nicotinic acid (1.2 mmol) in anhydrous DMF (10 mL) at room temperature, add EDC (1.5 mmol), HOBt (1.5 mmol), and DIPEA (3.0 mmol).

-

Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Add (S)-tert-Butyl 4-aminoazepane-1-carboxylate (1.0 mmol) to the reaction mixture.

-

Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with EtOAc (50 mL) and wash with saturated aqueous NaHCO₃ solution (3 x 20 mL) and brine (1 x 20 mL).

-